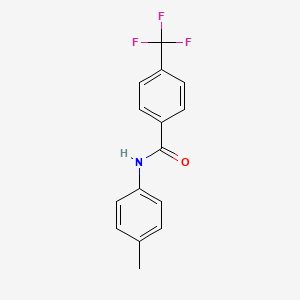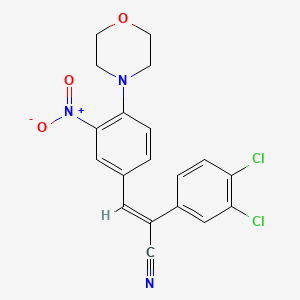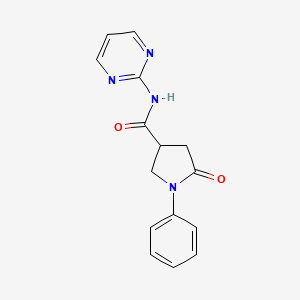
N-(4-methylphenyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-4-(trifluoromethyl)benzamide: is a chemical compound that features a trifluoromethyl group and a benzamide structure. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties . This compound is of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 4-methylbenzoic acid with trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-methylphenyl)-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, N-(4-methylphenyl)-4-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It has shown effectiveness against antibiotic-resistant bacteria and certain cancer cell lines .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting .
Industry: Industrially, this compound is used in the development of new materials with enhanced properties such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This can lead to the inhibition of key enzymes or receptors involved in disease processes . The exact pathways and molecular targets vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
N-(trifluoromethyl)phenyl substituted pyrazole derivatives: These compounds also feature a trifluoromethyl group and are known for their antimicrobial activity.
Trifluoromethyl-containing compounds: These include various pharmaceuticals and agrochemicals that benefit from the unique properties of the trifluoromethyl group.
Uniqueness: N-(4-methylphenyl)-4-(trifluoromethyl)benzamide is unique due to its specific combination of a trifluoromethyl group and a benzamide structure. This combination imparts distinct chemical and biological properties, making it valuable for a wide range of applications .
Properties
IUPAC Name |
N-(4-methylphenyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO/c1-10-2-8-13(9-3-10)19-14(20)11-4-6-12(7-5-11)15(16,17)18/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASABFMVXICIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-[(4-ethoxyphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B5447946.png)
![1-methyl-9-[3-(2-methylphenoxy)propanoyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5447951.png)
![4-(2-methyl-3-furoyl)-N-[2-(2-pyridinyl)ethyl]-2-morpholinecarboxamide](/img/structure/B5447953.png)
![4-{[3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5447978.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5447985.png)
![3-{5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-2-furyl}-1-propanol](/img/structure/B5447986.png)
![7-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5447995.png)
![methyl 4-({[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetyl}amino)benzoate](/img/structure/B5447996.png)
![2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5448010.png)
![5-Amino-3-[(1Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]eth-1-EN-1-YL]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5448017.png)

![3-[(3-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5448038.png)

![5-chloro-N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]nicotinamide](/img/structure/B5448052.png)
